8-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimidoindole class, characterized by a fused pyrimidine-indole core. Its structure includes:
- 8-Methyl substitution: Enhances steric and electronic interactions with biological targets.
- 3-(2-Oxoethyl) side chain: Provides a ketone functional group that may participate in hydrogen bonding.
- 4-(Pyridin-2-yl)piperazine moiety: A heterocyclic amine group known for modulating receptor affinity, particularly in kinase inhibitors and neurotransmitter analogs .
Properties
IUPAC Name |
8-methyl-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-15-5-6-17-16(12-15)20-21(25-17)22(30)28(14-24-20)13-19(29)27-10-8-26(9-11-27)18-4-2-3-7-23-18/h2-7,12,14,25H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUVLAYUFHOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 8-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through its binding to key proteins involved in these pathways, such as ATF4 and NF-kB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (Compound 44g)
Structure: Features a pyrido[3,4-d]pyrimidinone core with a 4-(pyridin-2-yl)piperazine group linked via a methylene bridge . Key Differences:
- Core structure: Pyrido[3,4-d]pyrimidinone vs. pyrimido[5,4-b]indole in the target compound.
- Linker : Methylene (-CH2-) in 44g vs. 2-oxoethyl (-CO-CH2-) in the target.
Implications : - The indole core in the target may enhance π-π stacking interactions in hydrophobic binding pockets .
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one
Structure : Shares the pyrimido[5,4-b]indol-4-one core but replaces the 2-oxoethyl-piperazine side chain with a pyridin-2-ylmethyl group .
Key Differences :
- Substituent at position 3 : Pyridin-2-ylmethyl vs. 2-oxoethyl-piperazine.
Implications : - The piperazine group in the target compound offers additional hydrogen-bonding sites, which could enhance selectivity for amine-rich targets (e.g., kinases or GPCRs).
- Fluorine at position 8 in the analog may improve metabolic stability but reduce steric accessibility compared to the methyl group in the target .
Piperazine-Containing Pyrimido[1,2-a]pyrimidin-4-one Derivatives
Structure : Example: 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one .
Key Differences :
- Core : Pyrido[1,2-a]pyrimidin-4-one vs. pyrimidoindole.
- Substituents: A thioxo-thiazolidinone group replaces the 2-oxoethyl-piperazine chain. Implications:
- The thioxo-thiazolidinone moiety in the analog may confer metal-binding properties, whereas the target’s piperazine group is more likely to engage in charge-charge interactions.
- The ethyl-piperazine substitution in the analog could alter pharmacokinetics (e.g., lipophilicity) compared to the pyridinyl-piperazine in the target .
Table 1: Structural and Functional Comparison
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
